molecular formula C11H12O2 B12336708 5-Cyclopropyl-2-methoxybenzaldehyde

5-Cyclopropyl-2-methoxybenzaldehyde

Cat. No.: B12336708
M. Wt: 176.21 g/mol
InChI Key: IGHQKMCJTAZYOX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, characterized by the presence of a cyclopropyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the use of cyclopropyl bromide and 2-methoxybenzaldehyde as starting materials. The reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where an aluminum chloride catalyst is used to facilitate the formation of the cyclopropyl group on the benzene ring .

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 5-Cyclopropyl-2-methoxybenzoic acid

    Reduction: 5-Cyclopropyl-2-methoxybenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

5-Cyclopropyl-2-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi. The compound acts as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting fungal growth . Additionally, it may interact with specific enzymes and proteins, leading to the inhibition of key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain chemical reactions.

    5-Cyclopropylbenzaldehyde: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-Hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of a cyclopropyl group, leading to different hydrogen bonding interactions and reactivity.

Uniqueness

5-Cyclopropyl-2-methoxybenzaldehyde is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability.

Properties

IUPAC Name

5-cyclopropyl-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHQKMCJTAZYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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